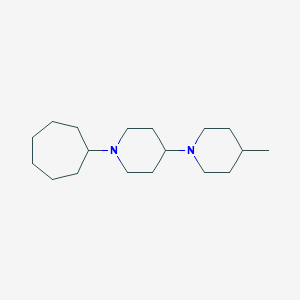
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is a hydroxy-trienoic acid derived from dihomo-γ-linolenic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid can be synthesized through the lipoxygenation of dihomo-γ-linolenic acid. The reaction typically involves the use of lipoxygenase enzymes, which catalyze the addition of oxygen to the fatty acid substrate. The reaction conditions often include a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.4 .
Industrial Production Methods
Industrial production of this compound involves the large-scale fermentation of microorganisms genetically engineered to express lipoxygenase enzymes. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and oxygen supply to maximize the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxides.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Hydroperoxyeicosatrienoic acids.
Reduction: Dihydroxy-eicosatrienoic acids.
Substitution: Substituted eicosatrienoic acids with different functional groups.
Aplicaciones Científicas De Investigación
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the study of lipid oxidation products.
Biology: It is studied for its role in cell signaling and inflammation.
Medicine: It is investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Mecanismo De Acción
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid exerts its effects by binding to specific receptors on the cell surface, such as peroxisome proliferator-activated receptors. This binding activates signaling pathways that regulate gene expression, leading to anti-inflammatory and pro-apoptotic effects. The compound also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .
Comparación Con Compuestos Similares
Similar Compounds
15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Another eicosanoid with similar anti-inflammatory properties.
15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid: A related compound with additional double bonds, leading to different biological activities.
Uniqueness
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to other eicosanoids. Its ability to inhibit both cyclooxygenase and lipoxygenase enzymes makes it a potent anti-inflammatory agent .
Propiedades
Número CAS |
13-16-1 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(8Z,11Z,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m0/s1 |
Clave InChI |
IUKXMNDGTWTNTP-OAHXIXLCSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229292.png)
![8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)
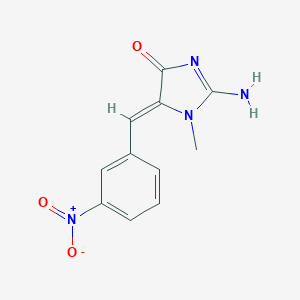
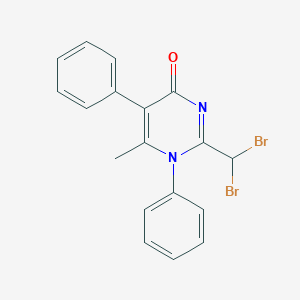
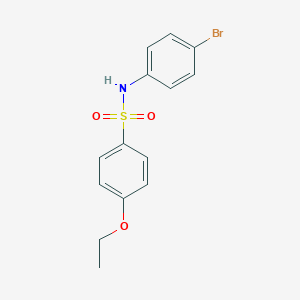
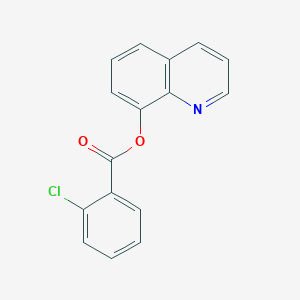
![5,6,7,8-tetrahydrospiro[3,1-benzothiazine-2,1'-cyclohexane]-4(1H)-thione](/img/structure/B229314.png)
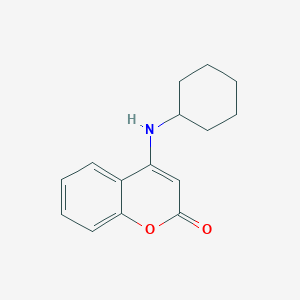
![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)
![3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229370.png)
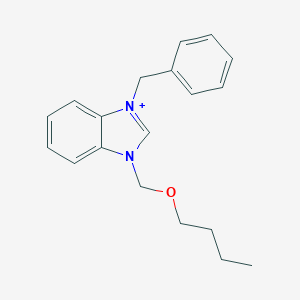
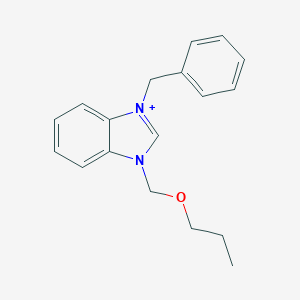
![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
